(2,6-Difluorophenyl)methanethiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

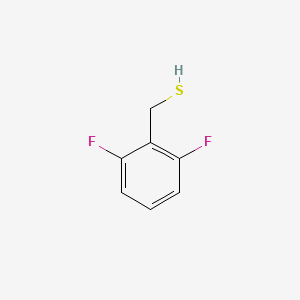

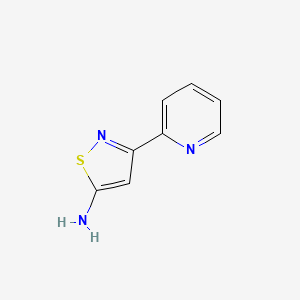

“(2,6-Difluorophenyl)methanethiol” is a chemical compound with the formula C7H6F2S . It is used in various chemical reactions and has a molecular weight of 160.18 .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of 2,6-Difluorbenzylthiol (0.33 g, 2 mmol) and potassium carbonate (1.84 g, 13mmol) in dry DMF (7.5 ml) under nitrogen . The mixture is stirred for 5 hours at room temperature and stored at room temperature for 1 week . The mixture is then filtered and the filtrate diluted with water. The aqueous phase is extracted with ethyl acetate twice. The combined organic extracts are washed with water and brine, dried over magnesium sulfate, and concentrated. The crude product is purified by chromatography on silica gel (eluent: ethyl acetate / hexane) to give the product as a white solid (0.23 g, 45% yield) .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with two fluorine atoms and a methanethiol group attached to it .Wissenschaftliche Forschungsanwendungen

Methanethiol Oxidation and Reaction Studies

- Oxidation to Dimethyl Disulfide and Trisulfide : Methanethiol's oxidation in the presence of transition metals and ascorbate was studied, leading to the formation of dimethyl disulfide and trisulfide, which are significant in food chemistry and related applications (Chin & Lindsay, 1994).

- Formation from Methionine : The synthesis of methanethiol from methionine and sulphite, catalyzed by iron or manganous ions, is an important reaction in food science and biochemistry (Wainwright, McMahon, & McDowell, 1972).

Catalytic Synthesis

- Synthesis from Hydrogen Sulfide and Carbon Monoxide : Research on catalytic systems for synthesizing methanethiol from CO and H2S, using sulfided vanadium catalysts, is crucial for understanding chemical synthesis and reaction mechanisms (Mul, Wachs, & Hirschon, 2003).

Environmental and Safety Aspects

- Safety in Animal Feed : Studies on the safety of methanethiol as a feed additive for animals highlight its environmental and biological impacts, especially in terms of consumer and environmental safety (Bampidis et al., 2020).

Methanotrophs and Biotechnological Applications

- Methanotrophs and Methane Utilization : Methanotrophs, which use methane as a carbon source, can generate valuable products including methanol, lipids, and proteins. Understanding their role in methane metabolism is crucial for biotechnology and environmental science (Strong, Xie, & Clarke, 2015).

Adsorption and Surface Chemistry

- Adsorption on Metal Surfaces : The adsorption of methanethiolate on metal surfaces like Au(111) provides insights into surface chemistry and molecular self-assembly, relevant in materials science and nanotechnology (Maksymovych, Sorescu, & Yates, 2006).

Catalytic Properties and Reaction Mechanisms

- Catalytic Synthesis on Various Catalysts : The study of methanethiol synthesis on different catalysts, such as K2MoS4/SiO2, contributes to our understanding of catalytic properties and reaction mechanisms in industrial chemistry (Yang et al., 1998).

Methane Sensing and Environmental Monitoring

- Gas Sensing Technologies : The development of sensors for detecting methane, a significant environmental and industrial concern, is aided by understanding the reactions and properties of related sulfur compounds (Zhou et al., 2018).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of (2,6-Difluorophenyl)methanethiol is the High affinity cAMP-specific 3’,5’-cyclic phosphodiesterase 7A . This enzyme plays a crucial role in regulating the intracellular levels of cyclic adenosine monophosphate (cAMP), an important secondary messenger involved in many biological processes.

Mode of Action

It is believed to interact with its target enzyme, potentially altering its activity and thereby influencing the levels of camp within the cell .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to those regulated by cAMP. As a secondary messenger, cAMP is involved in a wide range of cellular processes, including the regulation of glycogen, sugar, and lipid metabolism. By influencing the activity of the high affinity cAMP-specific 3’,5’-cyclic phosphodiesterase 7A, this compound may impact these pathways .

Result of Action

The molecular and cellular effects of this compound’s action would be dependent on its interaction with the high affinity cAMP-specific 3’,5’-cyclic phosphodiesterase 7A and the subsequent changes in cAMP-regulated pathways . These effects could potentially include changes in cellular metabolism and other processes regulated by cAMP.

Eigenschaften

IUPAC Name |

(2,6-difluorophenyl)methanethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2S/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLAKERHHWPZCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CS)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-2-imino-8-methyl-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2920180.png)

![4-(azepan-1-ylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2920181.png)

![3-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)benzo[c]isoxazole](/img/structure/B2920183.png)

![4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2920185.png)

![2-{[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2920189.png)

![6-(2-Anilinovinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2920193.png)

![2-(2-(4-fluorophenoxy)ethyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2920195.png)

![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2920203.png)